molecular formula C5H6FN3 B11776980 4-Fluoropyridine-2,5-diamine

4-Fluoropyridine-2,5-diamine

Cat. No.: B11776980
M. Wt: 127.12 g/mol
InChI Key: ABAVKFWHYMJFRV-UHFFFAOYSA-N
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Description

4-Fluoropyridine-2,5-diamine is a fluorinated derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropyridine-2,5-diamine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the Balz-Schiemann reaction is a well-known method for introducing fluorine atoms into aromatic compounds . This reaction involves the diazotization of an amino group followed by the replacement of the diazonium group with a fluorine atom.

Another method involves the nucleophilic substitution of halogenated pyridines with fluoride ions. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropyridine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 4-Fluoropyridine-2,5-diamine depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The presence of fluorine can also affect the compound’s metabolic stability, making it more resistant to enzymatic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C5H6FN3

Molecular Weight

127.12 g/mol

IUPAC Name

4-fluoropyridine-2,5-diamine

InChI

InChI=1S/C5H6FN3/c6-3-1-5(8)9-2-4(3)7/h1-2H,7H2,(H2,8,9)

InChI Key

ABAVKFWHYMJFRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)N)F

Origin of Product

United States

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